molecular formula C₁₁H₁₅N B1142528 (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 76209-98-8

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No.: B1142528
CAS No.: 76209-98-8
M. Wt: 161.24
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Description

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound that belongs to the class of benzazepines. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its unique chemical properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the final product. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with unique chemical properties and potential applications. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated analogs.

Scientific Research Applications

(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including the modulation of enzyme activity and receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride include:

  • (4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
  • (4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
  • 4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group

Properties

IUPAC Name

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSDVJDUKBGX-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76209-99-9
Record name 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76209-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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